molecular formula C13H16N2O B11888159 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one

Cat. No.: B11888159
M. Wt: 216.28 g/mol
InChI Key: ZNJFOYAMHZNWGT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a dimethylamino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl iodide in the presence of a base can lead to the formation of the quinoline core, which is then further modified to introduce the dimethylamino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1-ethylquinolin-2(1H)-one is unique due to its quinoline core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(dimethylamino)-1-ethylquinolin-2-one

InChI

InChI=1S/C13H16N2O/c1-4-15-11-8-6-5-7-10(11)9-12(13(15)16)14(2)3/h5-9H,4H2,1-3H3

InChI Key

ZNJFOYAMHZNWGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)N(C)C

Origin of Product

United States

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